Butin

Catalog No.
S582868
CAS No.
492-14-8
M.F
C15H12O5
M. Wt
272.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butin

CAS Number

492-14-8

Product Name

Butin

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

InChI

InChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2/t14-/m0/s1

InChI Key

MJBPUQUGJNAPAZ-AWEZNQCLSA-N

Synonyms

7,3',4'-Trihydroxyflavanone

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O

V.I. Butin

V.I. Butin's research primarily focuses on radiation physics and its impact on electronic components . He has authored and co-authored several papers exploring the effects of radiation on metal-oxide-semiconductor field-effect transistors (MOSFETs), commonly used in integrated circuits (ICs). His research investigates methods for:

  • Monitoring total ionizing dose received by ICs through the characterization and calibration of p-channel MOSFETs .
  • Developing efficient and practical methods for online registration of neutron fluence using silicon bipolar transistors .
  • Recovering the waveform of an impulse signal transmitted along a long-distance line .

These research efforts contribute to advancements in radiation hardening of electronic components, crucial for their safe and reliable operation in harsh environments exposed to radiation, such as space or nuclear facilities.

Laurent Butin

Laurent Butin's research area lies in non-destructive testing (NDT), specifically using magnetoresistance (MR) arrays for defect detection in industrial applications . He has explored the potential of MR arrays to overcome limitations associated with eddy current techniques used for deep-lying defect detection. His research focuses on:

  • Testing and validating MR array technology for industrial applications, highlighting its advantages like improved sensitivity and reduced dependence on lift-off .
  • Investigating the detection of fatigue cracks under rivet heads in airframes using an improved Giant Magnetoresistance (GMR) magnetometer integrated within an eddy current system .

Butin is a flavanone, a specific type of flavonoid characterized by its three hydroxyl groups located at positions 3', 4', and 7 on the flavanone structure. Its chemical formula is C15H12O5C_{15}H_{12}O_{5} . Butin is naturally found in various plants, notably in the seeds of Vernonia anthelmintica and the wood of Dalbergia odorifera . It is recognized for its potential health benefits and biological activities, making it a subject of interest in both nutritional and pharmaceutical research.

Typical of flavonoids. Key reactions include:

  • Hydroxylation: Butin can undergo further hydroxylation, leading to derivatives with enhanced biological activity.
  • Glycosylation: The formation of glycosides, such as Butin 7-O-β-D-glucopyranoside, which occurs in plants like Bidens tripartita .
  • Oxidation: It can be oxidized to form various reactive species, which may contribute to its biological effects .

Butin exhibits a range of biological activities:

  • Antioxidant Properties: It has been shown to scavenge reactive oxygen species and activate antioxidant enzymes, providing protective effects against oxidative stress .
  • Anti-inflammatory Effects: Research indicates that butin can inhibit inflammatory pathways, making it beneficial for conditions associated with chronic inflammation .
  • Anticancer Activity: Studies suggest that butin may disrupt molecular chaperoning functions in cancer cells, showing potential as an anti-cancer agent .
  • Enzyme Inhibition: Butin inhibits protein tyrosine kinase, which is involved in various signaling pathways related to cell growth and differentiation .

Butin can be synthesized through several methods:

  • Chemical Synthesis: It can be chemically synthesized from trihydroxychalcone using enzyme-mediated reactions. Chalcone-3-hydroxylase plays a crucial role in this transformation .
  • Extraction from Natural Sources: Butin can also be extracted from plant materials where it naturally occurs, such as Vernonia anthelmintica and Dalbergia odorifera .

Butin's applications span various fields:

  • Nutraceuticals: Due to its health benefits, butin is considered for use in dietary supplements aimed at enhancing health and preventing diseases.
  • Pharmaceuticals: Its anticancer and anti-inflammatory properties make it a candidate for drug development targeting these areas.
  • Cosmetics: Given its antioxidant properties, butin is explored for use in skincare products to combat oxidative damage.

Research on butin's interactions reveals significant insights:

  • Synergistic Effects with Other Compounds: Studies indicate that butin may enhance the efficacy of other antioxidants when used in combination, suggesting potential for synergistic formulations in health products .
  • Metabolic Interactions: Investigations into how butin interacts with metabolic pathways have shown that it may influence the metabolism of other flavonoids and dietary compounds, affecting their bioavailability and activity .

Several compounds share structural similarities with butin, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Properties
ButeinSimilar flavanone structureExhibits strong anti-proliferative effects against drug-resistant cancer cells .
QuercetinContains multiple hydroxyl groupsKnown for its potent antioxidant properties; more widely studied than butin.
KaempferolFlavonol with a similar backboneExhibits anti-inflammatory effects; often found in fruits and vegetables.
LuteolinFlavonoid with distinct hydroxyl positioningKnown for its neuroprotective effects.

Butin stands out due to its specific hydroxyl arrangement and unique biological activities that differentiate it from these similar compounds. Its potential applications in health and medicine continue to drive research interest.

Molecular Structure and Configuration

Chemical Formula and Molecular Weight

Butin possesses the molecular formula C₁₅H₁₂O₅, representing a flavanone compound with fifteen carbon atoms, twelve hydrogen atoms, and five oxygen atoms [1] [3]. The compound exhibits a molecular weight of 272.25 grams per mole, as determined through computational analysis [1] [3]. The exact mass of butin has been calculated as 272.068481 daltons, while the monoisotopic mass is recorded as 272.068473494 daltons [7] [9]. These precise mass measurements are essential for accurate identification and characterization of the compound in analytical applications.

PropertyValueReference
Molecular FormulaC₁₅H₁₂O₅ [1] [3]
Molecular Weight (g/mol)272.25 [1] [3]
Exact Mass (Da)272.068481 [7] [8]
Monoisotopic Mass (Da)272.068473494 [9]

Structural Characteristics of Trihydroxyflavanone

Butin belongs to the class of trihydroxyflavanones, characterized by the presence of three hydroxyl substituents strategically positioned at specific locations within the flavanone backbone [1] [3]. The compound features hydroxy groups located at positions 3', 4', and 7 of the flavanone structure [1] [3]. The structural framework consists of a 2-phenyl-3,4-dihydro-2H-1-benzopyran system bearing a ketone functionality at carbon position 4 [9]. This arrangement creates a characteristic flavanone skeleton with the phenyl ring attached at position 2 of the dihydropyran ring system [1] [3].

The trihydroxyflavanone structure of butin incorporates a benzopyran core with specific hydroxylation patterns that define its chemical identity [1] [3]. The hydroxyl groups at positions 3' and 4' are located on the phenyl ring substituent, while the hydroxyl group at position 7 is positioned on the benzopyran ring system [1] [3]. This hydroxylation pattern contributes to the compound's unique physicochemical properties and biological activities [1] [3].

Stereochemistry and Chirality of (S)-Butin

Butin exists as a chiral molecule with one defined stereocenter, specifically exhibiting the S configuration at the carbon-2 position of the dihydropyran ring [1] [3] [5]. The stereochemical designation (2S) indicates the absolute configuration according to the Cahn-Ingold-Prelog priority rules [5] [7]. The naturally occurring form of butin is the S-enantiomer, commonly designated as (-)-butin due to its negative optical rotation properties [5] [7].

The stereochemical configuration of butin significantly influences its three-dimensional structure and molecular interactions [5] [7]. The S configuration at the chiral center creates a specific spatial arrangement of the substituent groups, affecting the compound's conformational preferences and biological activity [5] [7]. Chemical databases consistently report butin with one defined stereocenter, confirming its chiral nature and the importance of stereochemical considerations in its characterization [8].

Physicochemical Properties

Physical State and Appearance

Butin typically exists as a solid powder under standard conditions, exhibiting crystalline characteristics [4] [28]. The compound displays a distinctive yellow to brown coloration, which is characteristic of many flavonoid compounds [4]. The physical form of butin as a powder makes it suitable for various analytical and research applications [4] [28]. Storage recommendations indicate that butin should be maintained under controlled conditions to preserve its stability and prevent degradation [4] [28].

PropertyValueReference
Physical FormPowder/Solid [4] [28]
Color/AppearanceYellow to Brown [4]
Storage Temperature (°C)2-8 [4] [28]

Melting and Boiling Points

The melting point of butin has been experimentally determined to range between 224-226°C, indicating good thermal stability at moderate temperatures [4] [7]. This melting point range is consistent with the crystalline nature of the compound and provides important information for purification and handling procedures [4] [7]. The boiling point of butin has been predicted using computational methods, yielding a value of 582.4±50.0°C [4] [7]. This high boiling point reflects the molecular stability and intermolecular forces present in the compound [4] [7].

The thermal properties of butin are influenced by its molecular structure, particularly the presence of hydroxyl groups that can form intermolecular hydrogen bonds [4] [7]. These thermal characteristics are important for determining appropriate conditions for synthesis, purification, and storage of the compound [4] [7].

Solubility Profile

Butin demonstrates poor solubility in pure water, which is typical for flavonoid compounds with multiple hydroxyl groups and aromatic character [13]. However, the compound shows significantly improved solubility in organic solvents, particularly dimethyl sulfoxide, where it achieves concentrations greater than 50 milligrams per milliliter [4] [27]. The solubility characteristics of butin have been evaluated in various solvents including methanol, dimethyl sulfoxide, cyclohexane, and water [13].

Research indicates that butin exhibits enhanced solubility in polar aprotic solvents compared to polar protic solvents like water [13]. The compound can be dissolved in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone, making these solvents suitable for analytical and preparative applications [4]. The solubility profile is crucial for developing appropriate formulation strategies and analytical methods for butin characterization [13].

SolventSolubilityReference
WaterPoor solubility [13]
DMSO>50 mg/mL [4] [27]
Organic solventsSoluble [4]

Acid-Base Properties and pKa Values

The acid-base properties of butin are characterized by predicted pKa values of 7.69±0.40, indicating weak acidic behavior under physiological conditions [4] [28]. These pKa values correspond to the ionization of the hydroxyl groups present in the molecule, particularly those at positions 3', 4', and 7 [4] [28]. The predicted nature of these values reflects computational estimations based on the molecular structure and functional group characteristics [4] [28].

The acid-base properties of butin influence its behavior in solution and affect its interaction with other molecules [4] [28]. The relatively high pKa values suggest that butin exists predominantly in its neutral form under most experimental conditions, with limited ionization occurring at physiological pH [4] [28]. These properties are important considerations for understanding the compound's behavior in biological systems and analytical applications [4] [28].

Spectroscopic Characteristics

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy of butin reveals characteristic absorption patterns with two distinct maximum absorption wavelengths [13]. The compound exhibits a shorter wavelength absorption maximum at approximately 280 nanometers and a longer wavelength maximum at 310 nanometers in most organic solvents [13]. When water is employed as the solvent, the longer wavelength maximum shifts to 318 nanometers, indicating minimal but measurable solvent effects on the electronic transitions [13].

The spectral profiles of butin remain nearly identical across different solvents including methanol, dimethyl sulfoxide, and cyclohexane, suggesting that solvent polarity has minimal impact on the electronic structure of the molecule [13]. This consistency in spectral behavior facilitates reliable identification and quantification of butin across various analytical conditions [13]. The UV-visible absorption characteristics are attributed to the conjugated aromatic system present in the flavanone structure [13].

Solventλmax (nm)Reference
MeOH, DMSO, Cyclohexane~280, ~310 [13]
Water~280, ~318 [13]

Infrared Spectroscopy

Infrared spectroscopy of butin provides valuable information about the functional groups present in the molecule [14]. The compound exhibits characteristic absorption bands corresponding to carbonyl stretching vibrations from the ketone functionality, hydroxyl group stretching from the phenolic substituents, and carbon-hydrogen stretching from the aromatic and aliphatic portions of the molecule [14]. These spectroscopic features are consistent with the trihydroxyflavanone structure of butin [14].

The infrared spectrum of butin can be used for structural confirmation and purity assessment [14]. The presence of broad hydroxyl stretching bands indicates the phenolic nature of the compound, while the carbonyl absorption confirms the ketone functionality characteristic of flavanones [14]. These spectroscopic signatures provide reliable means for compound identification and quality control applications [14].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about butin through both proton and carbon-13 experiments [15]. The technique offers insights into the molecular framework, stereochemistry, and conformational preferences of the compound [15]. Nuclear magnetic resonance data for butin includes chemical shift information, coupling patterns, and integration values that confirm the proposed molecular structure [15].

The stereochemical configuration of butin can be determined through nuclear magnetic resonance analysis, particularly through the examination of coupling constants and nuclear Overhauser effect experiments [15]. This spectroscopic method is essential for confirming the absolute configuration and conformational characteristics of the compound [15]. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation and stereochemical assignment in flavonoid research [15].

Mass Spectrometry

Mass spectrometry of butin produces a molecular ion peak at mass-to-charge ratio 272, corresponding to the molecular weight of the compound [1] [3]. The fragmentation patterns observed in mass spectrometry provide information about the structural features and stability of different molecular regions [18] [19]. Various fragmentation pathways occur during mass spectrometric analysis, generating characteristic fragment ions that aid in structural confirmation [18] [19].

The mass spectrometric behavior of butin includes the formation of base peaks and secondary fragment ions through specific bond cleavage processes [18] [19]. These fragmentation patterns are reproducible and serve as fingerprints for compound identification [18] [19]. Mass spectrometry is particularly valuable for confirming molecular weight, elemental composition, and structural integrity of butin samples [18] [19].

Nomenclature and Synonyms

IUPAC Naming

The International Union of Pure and Applied Chemistry name for butin is (2S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one [1] [3] [39]. This systematic name fully describes the molecular structure, including the stereochemical configuration, functional groups, and ring system [1] [3] [39]. The IUPAC nomenclature provides an unambiguous identification of the compound based on established naming conventions [1] [3] [39].

The systematic name incorporates the stereochemical designation (2S) to specify the absolute configuration at the chiral center [1] [3] [39]. The name also identifies the hydroxyl substitution pattern on both the phenyl ring (3,4-dihydroxyphenyl) and the benzopyran system (7-hydroxy) [1] [3] [39]. This comprehensive naming system ensures precise chemical communication and database compatibility [1] [3] [39].

Common Synonyms and Alternative Designations

Butin is known by several alternative names and synonyms in scientific literature and chemical databases [1] [4] [5]. The compound is frequently referred to as (-)-butin, emphasizing its negative optical rotation properties [1] [4] [5]. Another common designation is 7,3',4'-trihydroxyflavanone, which highlights the hydroxylation pattern characteristic of this flavonoid [1] [3] [4].

Additional synonyms include (S)-7,3',4'-trihydroxyflavanone and (2S)-7,3',4'-trihydroxyflavanone, both of which specify the stereochemical configuration [4] [5]. The compound may also be designated as 4H-1-benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-7-hydroxy-, (2S)-, representing a systematic chemical name variation [4] [5]. These multiple naming conventions reflect the compound's presence in various chemical databases and research contexts [4] [5].

Naming SystemDesignationReference
IUPAC Name(2S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one [1] [3] [39]
Common NameButin [1] [3]
Alternative Names(-)-Butin, 7,3',4'-Trihydroxyflavanone [1] [4] [5]
Stereochemical(S)-7,3',4'-Trihydroxyflavanone [4] [5]

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

272.06847348 g/mol

Monoisotopic Mass

272.06847348 g/mol

Heavy Atom Count

20

LogP

1.94 (LogP)

UNII

S23T8BI9DD

Other CAS

492-14-8

Wikipedia

Butin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Last modified: 08-15-2023

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